Leptin (150-167) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptin (150-167) (human) is a peptide hormone derived from the larger leptin protein, which is primarily produced by adipose tissue. This specific fragment, consisting of amino acids 150 to 167, plays a crucial role in regulating energy balance, appetite, and metabolism. Leptin itself is a key hormone involved in the regulation of body weight, energy expenditure, and various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptin (150-167) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of leptin (150-167) (human) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Leptin (150-167) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products
The major products formed from these reactions include oxidized methionine residues, reduced disulfide bonds, and peptides with substituted amino acids .
Scientific Research Applications
Leptin (150-167) (human) has a wide range of scientific research applications:
Chemistry: It is used in studies to understand peptide synthesis, folding, and stability.
Biology: Researchers use it to investigate the role of leptin in energy homeostasis, appetite regulation, and metabolic processes.
Medicine: It is studied for its potential therapeutic applications in treating obesity, metabolic disorders, and leptin deficiencies.
Industry: The peptide is used in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Leptin (150-167) (human) exerts its effects by binding to leptin receptors (LEPR) located in the hypothalamus and other tissues. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various physiological processes such as appetite suppression, energy expenditure, and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Leptin (full-length): The full-length leptin protein consists of 167 amino acids and has broader physiological effects compared to the 150-167 fragment.
Leptin (116-130) (human): Another fragment of leptin that has been studied for its biological activity.
Leptin (22-56) (human): This fragment is also used in research to understand the structure-function relationship of leptin
Uniqueness
Leptin (150-167) (human) is unique in its ability to specifically interact with certain leptin receptors and activate distinct signaling pathways. This specificity makes it a valuable tool for studying the detailed mechanisms of leptin action and its potential therapeutic applications .
Properties
Molecular Formula |
C87H138N22O28S2 |
---|---|
Molecular Weight |
2004.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H138N22O28S2/c1-41(2)27-48(88)72(121)97-50(18-21-65(89)112)73(122)93-36-68(115)95-61(38-110)84(133)104-54(28-42(3)4)77(126)98-52(20-23-67(91)114)75(124)106-59(33-70(117)118)82(131)100-53(24-26-139-11)76(125)102-55(29-43(5)6)78(127)105-58(32-46-35-92-49-16-13-12-15-47(46)49)81(130)99-51(19-22-66(90)113)74(123)101-56(30-44(7)8)79(128)107-60(34-71(119)120)83(132)103-57(31-45(9)10)80(129)108-62(39-111)86(135)109-25-14-17-64(109)85(134)94-37-69(116)96-63(40-138)87(136)137/h12-13,15-16,35,41-45,48,50-64,92,110-111,138H,14,17-34,36-40,88H2,1-11H3,(H2,89,112)(H2,90,113)(H2,91,114)(H,93,122)(H,94,134)(H,95,115)(H,96,116)(H,97,121)(H,98,126)(H,99,130)(H,100,131)(H,101,123)(H,102,125)(H,103,132)(H,104,133)(H,105,127)(H,106,124)(H,107,128)(H,108,129)(H,117,118)(H,119,120)(H,136,137)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
NRYBAZVQPHGZNS-ZSOCWYAHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.